
N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Bioactivity-Oriented Modification Strategy
The compound N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide represents a significant chemical entity in the development of novel bioactive compounds. A study focusing on bioactivity-oriented modification strategies for succinate dehydrogenase (SDH) inhibitors discovered a series of derivatives based on a core structure similar to N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide. These derivatives exhibited notable antifungal activities against several critical agricultural pathogens, demonstrating the potential of this compound as a foundation for developing potent SDH inhibitors. The research highlighted that modifications in the pyrazole ring and various substituents could significantly enhance antifungal efficacy, showcasing the versatility and potential of N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide in agricultural applications (Liu et al., 2020).
Synthesis and Biological Activities
Further exploration into the chemical space surrounding nicotinamide derivatives led to the synthesis of novel N-substitutedphenyl-2-pyrazolylnicotinamides, utilizing 2-chloro-3-cyanopyridine and various pyrazoles as starting materials. This research, inspired by the agrochemical structure of anthranilic diamides, aimed to discover new compounds with insecticidal and fungicidal properties. Among these, several compounds showed promising biological activities, indicating the utility of N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide and its derivatives in developing new agrochemicals with potential applications in pest and disease management (Shang et al., 2019).
Structural Characterization and Inhibition Studies
The study on the structural characterization of aquaporin inhibitors introduced 2-nicotinamido-1,3,4-thiadiazole, a compound bearing structural similarities to N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide. This research provided insights into the molecular interaction and binding orientations of such inhibitors, offering a foundation for understanding how modifications in the nicotinamide scaffold could influence biological activity. The comprehensive structural analysis, including X-ray crystallography and NMR techniques, aids in the design of more effective and selective inhibitors, potentially applicable in various therapeutic areas (Burnett et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-13-9-11-23(22-13)17-7-4-15(12-21-17)18(24)20-10-8-14-2-5-16(19)6-3-14/h2-7,9,11-12H,8,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWAGBKLVKYYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

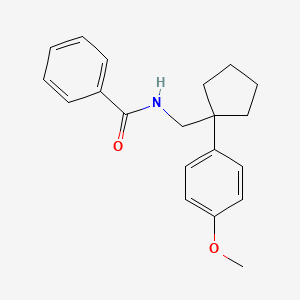
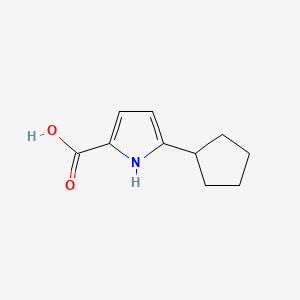
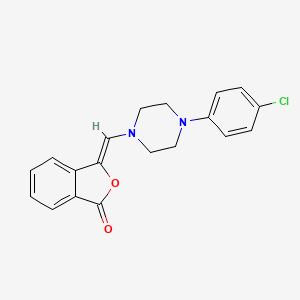
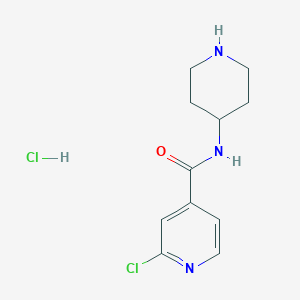
![[2-(Propane-2-sulfonyl)phenyl]boronic acid](/img/structure/B2759618.png)
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2759619.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2759621.png)
![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2759622.png)
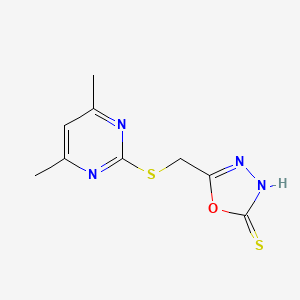
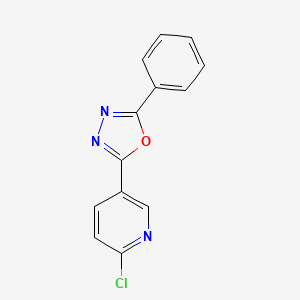
![N'-[(1-Thiophen-3-ylcyclopropyl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2759628.png)


![Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2759632.png)